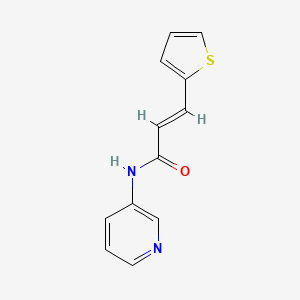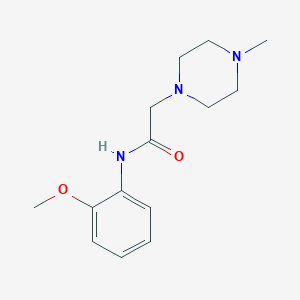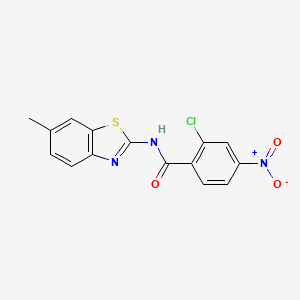
2-(4-hydroxyphenyl)-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-hydroxyphenyl)-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione, also known as HPI, is a chemical compound that has been studied for its potential applications in various fields of science. This compound is a derivative of isoindole-1,3(2H)-dione and has a hydroxyphenyl and two methoxy groups attached to it. HPI has been found to have various biochemical and physiological effects, making it a promising compound for scientific research.
Mechanism of Action
The mechanism of action of 2-(4-hydroxyphenyl)-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione is not fully understood. However, studies have shown that this compound can interact with various cellular targets, including DNA and proteins, leading to its anti-tumor and antifungal effects.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. Studies have shown that this compound can induce apoptosis in cancer cells by activating the caspase pathway. This compound has also been found to inhibit the growth of fungi by disrupting the cell membrane.
Advantages and Limitations for Lab Experiments
2-(4-hydroxyphenyl)-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione has several advantages for lab experiments. It is a stable compound that can be easily synthesized in the lab. This compound also has a relatively low toxicity profile, making it safe for use in lab experiments. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for research involving 2-(4-hydroxyphenyl)-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione. One area of research is to further investigate the mechanism of action of this compound and its interaction with cellular targets. Another area of research is to explore the potential use of this compound in combination with other anti-cancer drugs to enhance its efficacy. Additionally, studies can be conducted to investigate the potential use of this compound in other fields, such as agriculture and environmental science.
Conclusion:
In conclusion, this compound is a promising compound for scientific research due to its potential applications in various fields. Its anti-tumor and antifungal properties make it a promising candidate for cancer treatment and other medical applications. Further research is needed to fully understand the mechanism of action of this compound and its potential uses in other fields.
Synthesis Methods
The synthesis of 2-(4-hydroxyphenyl)-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione can be achieved through a multi-step process involving the reaction of 4-hydroxybenzaldehyde with 4,5-dimethoxyphthalic anhydride in the presence of a Lewis acid catalyst. The resulting product is then subjected to a reduction reaction using sodium borohydride to yield this compound.
Scientific Research Applications
2-(4-hydroxyphenyl)-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione has been the subject of several scientific studies due to its potential applications in various fields. One of the major areas of research involving this compound is in the field of cancer treatment. Studies have shown that this compound has anti-tumor properties and can induce apoptosis in cancer cells. This compound has also been studied for its potential use as an antifungal agent.
properties
IUPAC Name |
2-(4-hydroxyphenyl)-4,5-dimethoxyisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO5/c1-21-12-8-7-11-13(14(12)22-2)16(20)17(15(11)19)9-3-5-10(18)6-4-9/h3-8,18H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWHOPJUZYTUPEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(=O)N(C2=O)C3=CC=C(C=C3)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
41.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24798165 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(4-chlorophenoxy)methyl]-5-(methylamino)-1,3-oxazole-4-carbonitrile](/img/structure/B5802195.png)
![1-{5-[(4-ethoxyphenoxy)methyl]-2-furoyl}piperidine](/img/structure/B5802220.png)
![7-[(4-vinylbenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5802223.png)
![N'-[2-(3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-1-methylethylidene]-2-(2,4,6-trichlorophenoxy)acetohydrazide](/img/structure/B5802227.png)
![N'-[(3-methoxyphenoxy)acetyl]-2-methylbenzohydrazide](/img/structure/B5802231.png)
![N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-4-fluorobenzamide](/img/structure/B5802245.png)
![3-(2-furyl)-N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}acrylamide](/img/structure/B5802253.png)



![4-chloro-N-[(2,4-dichlorobenzoyl)oxy]benzamide](/img/structure/B5802277.png)
![1-{4-[(2',4'-dimethyl-4,5'-bi-1,3-thiazol-2-yl)amino]phenyl}ethanone](/img/structure/B5802280.png)